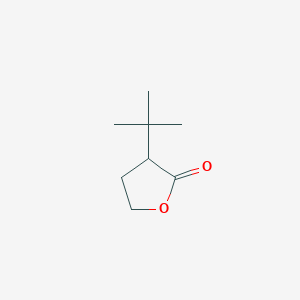

4,5-Dihydro-3-tert-butylfuran-2(3H)-one

Description

4,5-Dihydro-3-tert-butylfuran-2(3H)-one is a cyclic ester (lactone) featuring a five-membered dihydrofuranone ring substituted with a tert-butyl group at the 3-position. Its IUPAC name reflects the saturated furan backbone and the bulky tert-butyl substituent, which significantly influences its physicochemical properties.

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3-tert-butyloxolan-2-one |

InChI |

InChI=1S/C8H14O2/c1-8(2,3)6-4-5-10-7(6)9/h6H,4-5H2,1-3H3 |

InChI Key |

TWXRMSXTRBJWBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCOC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Acetyl vs. tert-Butyl Groups

Compound : 3-Acetyl-4,5-dihydrofuran-2(3H)-one (CAS 517-23-7)

- Structure : Differs from the target compound by replacing the tert-butyl group with an acetyl (-COCH₃) group.

- Lower steric bulk of acetyl may enhance solubility in polar solvents relative to the hydrophobic tert-butyl analogue.

- Applications : Used as a pharma intermediate, highlighting the role of acetyl in facilitating downstream modifications .

Table 1: Substituent Comparison

| Property | 3-tert-Butyl Substituent | 3-Acetyl Substituent |

|---|---|---|

| Electron Effect | Donating | Withdrawing |

| Steric Bulk | High (tert-butyl) | Moderate (acetyl) |

| Hydrophobicity | High | Moderate |

Ring System Variation: Benzofuranone vs. Dihydrofuranone

Compound : 3-Butyl-1,3,4,5-tetrahydro-2-benzofuran-1-one (CAS 62006-39-7)

- Structure: Features a fused benzene ring (benzofuranone) with a butyl group at the 3-position.

- Key Differences: The aromatic benzene ring increases molecular rigidity and may elevate melting points compared to the non-aromatic dihydrofuranone. The butyl substituent (linear vs. branched tert-butyl) alters solubility and steric interactions in synthetic applications.

- Applications: Benzofuranones are common in agrochemicals, suggesting distinct reactivity profiles for fused-ring systems .

Table 2: Ring System Properties

| Property | Dihydrofuranone | Benzofuranone |

|---|---|---|

| Aromaticity | Non-aromatic | Aromatic (fused ring) |

| Molecular Weight | Lower | Higher |

| Typical Use | Synthetic intermediates | Agrochemicals |

Steric and Electronic Modifications: Silyl Ether Derivatives

Compound : 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one

- Structure : Contains bulky tert-butyldiphenylsilyl (TBDPS) groups on oxygen atoms.

- Key Differences :

- TBDPS groups provide extreme steric hindrance and hydrolytic stability, unlike the tert-butyl group directly attached to the ring.

- Enhanced lipophilicity due to phenyl groups, making this derivative suitable for protective group strategies in synthesis.

- Applications : Used in high-throughput crystallography and protective group chemistry .

Stereochemical Complexity

Compound: (3S,4S,5R)-3-{[(E)-{1-[(3S,4S,5R)-4,5-dimethyl-2-oxotetrahydrofuran-3-yl]-5-(hydroxymethyl)-1H-pyrrol-2-yl}methylidene]amino}-4,5-dimethyldihydrofuran-2(3H)-one

- Structure : A stereochemically complex molecule with multiple chiral centers and substituents (methyl, hydroxymethyl).

- Key Differences :

- Stereochemistry dictates optical activity and biological interactions, unlike the simpler achiral tert-butyl derivative.

- Multiple functional groups enable diverse reactivity, such as hydrogen bonding via hydroxymethyl.

- Applications: Potential use in enantioselective catalysis or drug design .

Research Findings and Implications

- Solubility: Bulky substituents (e.g., TBDPS in ) reduce aqueous solubility but improve compatibility with non-polar matrices.

- Synthetic Utility : Substituent choice (e.g., acetyl for reactivity vs. tert-butyl for stability) tailors the compound for specific applications, such as drug intermediates or protective groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.